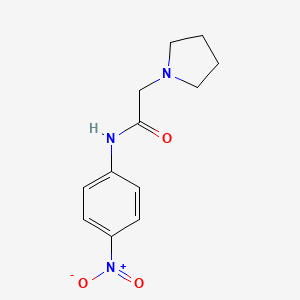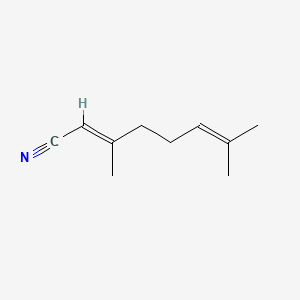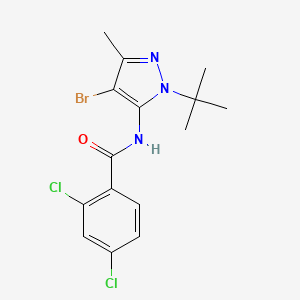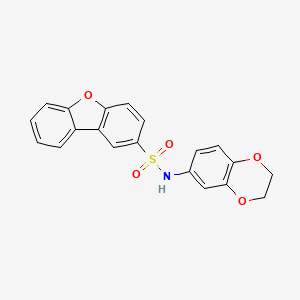
N-(4-nitrophenyl)-2-(1-pyrrolidinyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-nitrophenyl)-2-(1-pyrrolidinyl)acetamide is an amino acid amide.
Aplicaciones Científicas De Investigación
Pharmaceutical Synthesis
- N-(4-nitrophenyl)-2-(1-pyrrolidinyl)acetamide compounds have been referenced in patents for their utility in pharmaceutical synthesis, contributing to the development of drugs with cardiac, nephrotropic, neuroprotective, dermatological, and cytostatic activity. An example compound, 7-chloro-N,N,5-trimethyl-4-oxo-3-phenyl-3,5dihydro-4H-pyridazino-[4,5-b]indole-1-acetamide, demonstrates these applications (Habernickel, 2002).
Solvatochromism Studies
- Research into the solvatochromism of heteroaromatic compounds includes studies on molecules like N-(4-Methyl-2-nitrophenyl)acetamide, which form complexes in protophilic solvents through bifurcate hydrogen bonding. Such studies are crucial for understanding solvation effects in different solvents (Krivoruchka et al., 2004).
Organic Synthesis and Structure Analysis
- N-(4-nitrophenyl)-2-(1-pyrrolidinyl)acetamide derivatives are used in organic synthesis. For example, N-[4-(4-Bromobutoxy)-2-nitrophenyl]acetamide was synthesized from p-acetamidophenol via alkylation and nitration, indicating the compound's utility in creating complex organic molecules. Structural analysis of these molecules contributes to a better understanding of interactions between functional groups (Zhang Da-yang, 2004).
Catalysis and Green Chemistry
- The compound has been studied in the context of catalytic hydrogenation for green chemistry applications. For instance, the catalytic conversion of N-(3-nitro-4-methoxyphenyl)acetamide to N-(3-amino-4-methoxyphenyl)acetamide highlights its role in environmentally friendly chemical processes (Zhang Qun-feng, 2008).
Molecular Structure and Non-linear Optical Properties
- The molecular structure and non-linear optical properties of N-(4-nitrophenyl)-2-(1-pyrrolidinyl)acetamide and its derivatives are subjects of interest. Understanding these properties is critical in the development of materials for optical applications (Mahalakshmi et al., 2002).
Antibacterial Activity
- N-substituted benzimidazoles derived from N-(4-nitrophenyl)-2-(1-pyrrolidinyl)acetamide have been explored for their potential antibacterial activity against strains like Methicillin-Resistant Staphylococcus aureus (MRSA), indicating its potential in developing new antimicrobial agents (Chaudhari et al., 2020).
Photocatalytic Applications
- Research involving photocatalytic degradation of pharmaceuticals like paracetamol, where N-(4-nitrophenyl)-2-(1-pyrrolidinyl)acetamide derivatives are used, showcases the potential of these compounds in environmental remediation and water treatment (Jallouli et al., 2017).
Propiedades
Número CAS |
708285-68-1 |
|---|---|
Nombre del producto |
N-(4-nitrophenyl)-2-(1-pyrrolidinyl)acetamide |
Fórmula molecular |
C12H15N3O3 |
Peso molecular |
249.27 g/mol |
Nombre IUPAC |
N-(4-nitrophenyl)-2-pyrrolidin-1-ylacetamide |
InChI |
InChI=1S/C12H15N3O3/c16-12(9-14-7-1-2-8-14)13-10-3-5-11(6-4-10)15(17)18/h3-6H,1-2,7-9H2,(H,13,16) |
Clave InChI |
GSTWJGHEEBKDPK-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)CC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
SMILES canónico |
C1CCN(C1)CC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Solubilidad |
37.4 [ug/mL] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Morpholinecarbodithioic acid [4-amino-6-(4-methylanilino)-1,3,5-triazin-2-yl]methyl ester](/img/structure/B1225036.png)
![1-Prop-2-enyl-5-[1-(3-pyridinylmethylamino)ethylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B1225038.png)
![2-(5-oxo-2,3-dihydro[1,3]thiazolo[3',2':1,2]pyrimido[5,4-b]indol-6(5H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B1225041.png)

![6-Amino-4-(4-tert-butylphenyl)-3-methyl-1-phenyl-5-pyrazolo[3,4-b]pyridinecarbonitrile](/img/structure/B1225045.png)
![N-[1,1,1,3,3,3-hexafluoro-2-(2-pyridinylmethylamino)propan-2-yl]-3-pyridinecarboxamide](/img/structure/B1225046.png)

![2-[[1-oxo-2-[[5-(3-pyridinyl)-1H-1,2,4-triazol-3-yl]thio]ethyl]amino]benzoic acid methyl ester](/img/structure/B1225050.png)
![N-[(4-ethylanilino)-sulfanylidenemethyl]-3-methylbutanamide](/img/structure/B1225052.png)
![N-[4-[(N-methylanilino)-oxomethyl]phenyl]-2-furancarboxamide](/img/structure/B1225053.png)
![[4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl] furan-2-carboxylate](/img/structure/B1225055.png)
![1-[[2-(1,3-Benzothiazol-2-ylthio)-1-oxoethyl]amino]-3-phenylthiourea](/img/structure/B1225060.png)

